Chemical structure and properties of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid
Chemical structure and properties of 2-(2,4-Dibromophenyl)-2-methyl-propanoic acid
This guide details the chemical structure, synthesis, and properties of 2-(2,4-Dibromophenyl)-2-methylpropanoic acid (CAS: 2353782-16-6).[1] It is designed for medicinal chemists and process engineers utilizing this compound as a pharmacophore scaffold or analyzing it as a critical impurity in the synthesis of antihistamines (e.g., Fexofenadine precursors).
[1]
Chemical Identity & Significance
This compound is a highly functionalized aromatic building block characterized by a gem-dimethyl substituted propanoic acid tail and a 2,4-dibromo substitution pattern on the phenyl ring.
| Property | Detail |
| IUPAC Name | 2-(2,4-Dibromophenyl)-2-methylpropanoic acid |
| CAS Number | 2353782-16-6 |
| Molecular Formula | C₁₀H₁₀Br₂O₂ |
| Molecular Weight | 321.99 g/mol |
| Appearance | Pale yellow to off-white crystalline solid |
| Key Functionality | Dual-halogen scaffold for orthogonal cross-coupling; Sterically hindered carboxylic acid tail. |
Core Significance[2]
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Orthogonal Cross-Coupling: The molecule possesses two bromine atoms in distinct steric environments. The para-bromine (C4) is sterically accessible and highly reactive toward Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). The ortho-bromine (C2) is sterically shielded by the bulky gem-dimethyl group, allowing for regioselective functionalization .
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Gem-Dimethyl Effect: The two methyl groups on the alpha-carbon restrict the conformational flexibility of the side chain (Thorpe-Ingold effect), locking the carboxylic acid into a specific orientation relative to the aromatic ring. This often improves metabolic stability and receptor binding affinity in drug candidates.
Chemical Structure & Reactivity Analysis
The structure is defined by the clash between the ortho-bromine and the gem-dimethyl group.
Structural Diagram & Reactivity Map
The following diagram illustrates the steric environment and the reactivity hierarchy of the functional groups.
Caption: Reactivity map highlighting the steric differentiation between the two bromine handles and the rigidifying effect of the gem-dimethyl tail.
Physicochemical Properties (Predicted)[3][4][5]
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pKa: ~4.2 (The electron-withdrawing bromine atoms lower the pKa slightly compared to non-halogenated analogues).
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LogP: ~3.8 (Highly lipophilic due to the dibromo-arene core).
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Solubility: Low in water; high in DCM, THF, and Ethyl Acetate.
Synthesis Protocols
While direct bromination of 2-methyl-2-phenylpropanoic acid is possible, it often yields mixtures of isomers (mono-para, ortho-para, and unreacted material). For high-purity applications (e.g., drug discovery), the De Novo Methylation Route is the authoritative standard as it guarantees regiochemical integrity.
Protocol A: High-Purity Synthesis (Methylation Route)
This route builds the gem-dimethyl tail onto a pre-halogenated scaffold, avoiding over-bromination issues.
Step 1: Esterification
Precursor: 2,4-Dibromophenylacetic acid.[2]
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Dissolve 2,4-Dibromophenylacetic acid (1.0 eq) in Methanol (10 vol).
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Add catalytic H₂SO₄ (0.1 eq) and reflux for 4-6 hours.
-
Checkpoint: Monitor via TLC/HPLC for disappearance of acid.
-
Concentrate and extract with EtOAc/NaHCO₃ to yield Methyl 2,4-dibromophenylacetate .
Step 2: Gem-Dimethylation (Critical Step)
Rationale: Use of NaH and MeI introduces two methyl groups at the benzylic position. The ortho-Br provides steric bulk that may slow the second methylation, requiring excess reagent and heat.
-
Suspend NaH (2.5 eq, 60% in oil) in anhydrous THF under N₂ at 0°C.
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Add Methyl 2,4-dibromophenylacetate (1.0 eq) dropwise. Stir for 30 min (Solution turns yellow/orange due to enolate formation).
-
Add Methyl Iodide (MeI) (2.5 eq) dropwise.
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Allow to warm to Room Temperature (RT) and stir for 12 hours. If mono-methylated intermediate persists (check LCMS), heat to 40°C.
-
Quench: Carefully add sat. NH₄Cl at 0°C.
-
Workup: Extract with EtOAc, dry over Na₂SO₄, and concentrate.
Step 3: Hydrolysis
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Dissolve the ester in THF/Water (1:1).
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Add LiOH·H₂O (3.0 eq). Stir at 50°C for 4 hours.
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Isolation: Acidify to pH 2 with 1N HCl. The product, 2-(2,4-Dibromophenyl)-2-methylpropanoic acid , will precipitate. Filter and recrystallize from Hexane/EtOAc.
Synthesis Workflow Diagram
Caption: Step-by-step synthesis via the methylation of phenylacetic acid derivatives, ensuring regiochemical purity.
Applications & Biological Relevance[7][8]
Drug Development (Scaffold)
This compound serves as a "stiffened" linker. In Fexofenadine analogs and PPAR agonists, the replacement of a simple alkyl chain with a gem-dimethyl group (using this scaffold) restricts the rotation of the phenyl ring.
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Mechanism: The ortho-Br and gem-dimethyl groups lock the phenyl ring perpendicular to the acid tail.
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Use Case: Designing rigid analogs of NSAIDs (e.g., Ibuprofen derivatives) to increase selectivity for COX-2 or other targets.
Impurity Profile in Fexofenadine Synthesis
In the industrial synthesis of Fexofenadine intermediates (specifically 2-(4-bromophenyl)-2-methylpropanoic acid), over-bromination can occur if reaction conditions (stoichiometry/temperature) are not strictly controlled.
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Identification: This 2,4-dibromo analog is a common "Impurity B" or "Impurity C" in technical grade batches of the mono-bromo precursor.
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Removal: Due to its higher lipophilicity (two Br atoms), it can be removed via recrystallization from polar solvents (e.g., aqueous methanol) where the di-bromo species is less soluble.
References
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Advanced ChemBlocks. (2026). Product Specification: 2-(2,4-dibromophenyl)-2-methyl-propanoic acid (Catalog ID: U133939). Retrieved from
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Google Patents. (2012). Process for the preparation of 2-(4-bromophenyl)-2-methylpropanoic acid (EP2532644A1). (Describes the mono-bromo synthesis where the di-bromo is a potential over-bromination impurity). Retrieved from
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PubChem. (2025).[3][4] Compound Summary: 2-(4-Bromophenyl)-2-methylpropanoic acid.[1][5][4] (Structural analog data for physicochemical property estimation). Retrieved from
-
Organic Syntheses. (1978). 2-Phenylpropionic acid (General procedure for methylation of aryl acetic acids). Org.[6][7][8] Synth. 1978, 58, 153. Retrieved from
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- 2. CN105037059A - Preparation method of alpha-(4-substituted phenyl)isobutyric acid - Google Patents [patents.google.com]
- 3. 2,4-Dibromobutanoic acid | C4H6Br2O2 | CID 12940601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-(4-Bromophenyl)-2-methylpropanoic acid | C10H11BrO2 | CID 10933679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
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